molecular formula C17H13NO3 B3034406 (3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one CAS No. 170566-13-9

(3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one

Cat. No.: B3034406
CAS No.: 170566-13-9
M. Wt: 279.29 g/mol
InChI Key: JKKFHYVBTVKREJ-LCYFTJDESA-N
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Description

(3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure with a benzodioxin moiety attached to an indole core, making it a subject of interest for various scientific research applications.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with desired properties.

Biology

In biological research, this compound is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects. Studies may focus on its interaction with biological targets and its ability to modulate specific biochemical pathways.

Medicine

In medicinal chemistry, this compound is explored as a lead compound for drug development. Researchers aim to optimize its pharmacokinetic and pharmacodynamic properties to create effective therapeutic agents.

Industry

In the industrial sector, this compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it valuable for various applications in chemical manufacturing.

Future Directions

Given the lack of information on this specific compound, future research could focus on elucidating its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activity could be explored, which could have implications in fields such as medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one typically involves the condensation of an indole-2-one derivative with a benzodioxin aldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to improve yield and purity. This could involve the use of more efficient catalysts, advanced purification techniques, and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzodioxin or indole moieties are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of (3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may bind to these targets and modulate their activity, leading to the observed biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-3-one: A closely related compound with a similar structure but different substitution pattern.

    (3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-amine: Another related compound with an amine group instead of a ketone.

Uniqueness

(3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one is unique due to its specific substitution pattern and the presence of both benzodioxin and indole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c19-17-13(12-3-1-2-4-14(12)18-17)9-11-5-6-15-16(10-11)21-8-7-20-15/h1-6,9-10H,7-8H2,(H,18,19)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKFHYVBTVKREJ-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=C3C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C=C\3/C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one
Reactant of Route 2
Reactant of Route 2
(3Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-1H-indol-2-one

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